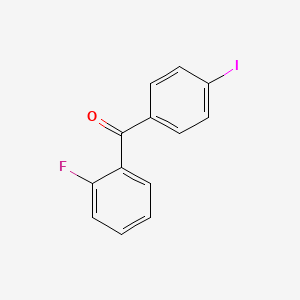

2-Fluoro-4'-iodobenzophenone

Descripción

Research Context and Significance of Halogenated Benzophenones

Halogenated benzophenones are a class of compounds that have garnered considerable interest in various fields of chemical research, particularly in medicinal chemistry and materials science. The benzophenone (B1666685) scaffold itself is recognized as a "ubiquitous scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds. nih.gov The introduction of halogen atoms, such as fluorine and iodine, onto the benzophenone framework can significantly modulate the physicochemical and biological properties of the parent molecule.

Fluorine, in particular, is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. nih.gov The strategic placement of fluorine atoms can lead to compounds with improved therapeutic profiles. Iodine, another halogen, can also play a crucial role in the design of new molecules, often serving as a reactive handle for further chemical modifications through cross-coupling reactions or as a heavy atom that can influence the photophysical properties of a molecule.

The synthesis of benzophenone derivatives is often achieved through established chemical reactions like the Friedel-Crafts acylation. wikipedia.orgresearchgate.net This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, and it is a versatile method for creating the diaryl ketone structure of benzophenones. wikipedia.orglibretexts.org The study of halogenated benzophenones, therefore, often involves not only the evaluation of their properties and applications but also the optimization of their synthetic routes.

Scope of Academic Inquiry for 2-Fluoro-4'-iodobenzophenone

Given the established importance of halogenated aromatic compounds, the academic inquiry into this compound would likely focus on several key areas. A primary area of investigation would be its utility as a synthetic intermediate. The presence of both a fluorine and an iodine atom on the benzophenone structure provides two distinct points for chemical modification. The carbon-iodine bond is particularly susceptible to a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. This makes this compound a potentially valuable building block for the synthesis of more complex molecules with potential applications in pharmaceuticals or materials science.

Another avenue of research would be the investigation of its biological activity. Substituted benzophenones have been explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov Academic studies would likely involve screening this compound and its derivatives for various biological activities to identify potential lead compounds for drug discovery.

Furthermore, the photophysical properties of this compound could be a subject of academic interest. Benzophenone itself is a well-known photosensitizer, and the introduction of heavy atoms like iodine can influence its photophysical behavior, such as promoting intersystem crossing. This could make the compound and its derivatives of interest in fields like photochemistry and the development of materials for organic light-emitting diodes (OLEDs). mdpi.com

While specific research findings on this compound are scarce, the following table provides physical property data for a structurally related isomer, 4-Fluoro-2'-iodobenzophenone, to offer a comparative context. It is important to note that these values are for a different compound and may not be representative of this compound.

Structure

3D Structure

Propiedades

IUPAC Name |

(2-fluorophenyl)-(4-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FIO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJYUKJHSZZUNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641518 | |

| Record name | (2-Fluorophenyl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-26-7 | |

| Record name | (2-Fluorophenyl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 4 Iodobenzophenone and Analogues

Friedel-Crafts Acylation Approaches in Benzophenone (B1666685) Synthesis

The Friedel-Crafts acylation is a foundational method for synthesizing aryl ketones, including benzophenones. This reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst.

Utilization of Fluorobenzene (B45895) and Iodo-Substituted Benzoyl Chlorides

A direct approach to synthesizing a substituted benzophenone involves the Friedel-Crafts acylation of a substituted benzene (B151609) with a substituted benzoyl chloride. For the target molecule, 2-Fluoro-4'-iodobenzophenone, this would theoretically involve the reaction between fluorobenzene and 4-iodobenzoyl chloride.

However, the regioselectivity of the Friedel-Crafts acylation on fluorobenzene is a critical factor. The fluorine atom is an ortho, para-director in electrophilic aromatic substitution. masterorganicchemistry.commasterorganicchemistry.com Despite being an electronegative atom, the lone pairs on fluorine can stabilize the carbocation intermediate (the sigma complex) at the ortho and para positions through resonance. masterorganicchemistry.com Research shows that electrophilic aromatic substitution on fluorobenzene strongly favors the para position. acs.org Studies on the solvent-free acylation of fluorobenzene with benzoyl chloride have demonstrated a selectivity of up to 99% for the para-substituted product, 4-fluorobenzophenone. sioc-journal.cnresearchgate.net

This high para-selectivity means that the direct Friedel-Crafts acylation of fluorobenzene with 4-iodobenzoyl chloride would predominantly yield 4-Fluoro-4'-iodobenzophenone, making the synthesis of the desired 2-fluoro isomer inefficient by this specific route. The formation of the ortho-isomer, this compound, would be a very minor byproduct.

Catalyst Systems for Acylation Reactions

The choice of catalyst is pivotal in Friedel-Crafts acylation. Traditionally, stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃) are used. nih.govbeilstein-journals.org However, these catalysts have drawbacks, including the formation of stable complexes with the product ketone, requiring hydrolytic workup and generating significant waste. researchgate.net

Modern research has focused on developing more efficient and recyclable catalytic systems. Rare-earth metal triflates, such as lanthanide trifluoromethanesulfonates [Ln(OTf)₃], have emerged as effective and reusable catalysts for the acylation of substituted benzenes. researchgate.net For instance, a composite catalyst system of trifluoromethanesulfonic acid (TfOH) and lanthanum triflate [La(OTf)₃] has been shown to be highly effective in the solvent-free acylation of fluorobenzene. sioc-journal.cnresearchgate.net Other metal triflates, like bismuth(III) triflate (Bi(OTf)₃) and hafnium(IV) triflate (Hf(OTf)₄), have also been successfully employed for the acylation of unactivated benzenes like fluorobenzene. researchgate.net The use of these catalysts can lead to high yields and selectivities under milder or solvent-free conditions, representing a greener alternative to traditional methods.

| Catalyst System | Substrates | Conditions | Key Findings |

| La(OTf)₃ / TfOH | Fluorobenzene, Benzoyl Chloride | 140 °C, 4 h, Solvent-Free | 99% selectivity for para-product, 87% yield. sioc-journal.cnresearchgate.net |

| Bi(OTf)₃ | Deactivated Benzenes | Catalytic amount | High yields for acylation of fluorobenzene. researchgate.net |

| FeCl₃ hexahydrate | Anisole, Acetic Anhydride | 40-60 °C, in TAAILs | Regioselective for the para-position. wikipedia.org |

| AlCl₃ | Bromobenzene, Benzoyl Chloride | Dichloromethane | Standard Lewis acid for synthesis of aryl ketones. beilstein-journals.org |

Cross-Coupling Strategies for Diarylmethanone Architectures

Palladium-catalyzed cross-coupling reactions provide powerful and versatile alternatives for constructing the C-C bond between the two aryl rings of a benzophenone, overcoming the regioselectivity limitations of Friedel-Crafts acylation.

Suzuki-Miyaura Coupling for Iodinated Aromatic Substrates

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, forming a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. organic-chemistry.org This method is well-suited for the synthesis of unsymmetrical diaryl ketones. To synthesize this compound, one could envision two primary Suzuki coupling strategies:

Coupling of a 2-fluorophenylboronic acid with a 4-iodobenzoyl halide derivative.

Coupling of a 4-iodophenylboronic acid with a 2-fluorobenzoyl halide derivative.

The reaction is catalyzed by a palladium(0) complex and requires a base. organic-chemistry.org The utility of Suzuki-Miyaura coupling has been demonstrated for a wide range of iodinated aromatic substrates, highlighting its applicability in synthesizing complex molecules. nih.govopenochem.org

Palladium-Catalyzed Coupling Reactions in Benzophenone Synthesis

Beyond the Suzuki reaction, various palladium-catalyzed methodologies exist for diarylmethanone synthesis. The Stille-carbonylative cross-coupling, for example, incorporates a carbonyl group between two organic fragments by using carbon monoxide. libretexts.org Another approach involves the palladium-catalyzed coupling of arylboronic acids with carboxylic acid derivatives. A mild and efficient synthesis of symmetrical diaryl ketones has been achieved through the palladium-catalyzed oxidative carbonylation of arylboronic acids with carbon monoxide at atmospheric pressure. youtube.com These methods offer broad functional group tolerance and provide reliable pathways to complex ketone structures, including those with sensitive fluoro and iodo substituents.

Nucleophilic Aromatic Substitution and Oxidative Destannylation in Fluorinated and Iodinated System Synthesis

Alternative strategies leverage the specific reactivity of the halogen substituents themselves.

Nucleophilic Aromatic Substitution (SNAr)

The synthesis of fluorinated benzophenones can also be achieved through nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile replaces a leaving group (typically a halogen) on an aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. For the synthesis of fluorinated benzophenone analogues, a highly fluorinated precursor, such as bis(2,4,5-trifluorophenyl)methanone, can be subjected to sequential SNAr reactions. By treating this hexafluorobenzophenone with various nucleophiles, symmetrical and asymmetrical fluorinated benzophenones can be produced. While not a direct route to this compound, this methodology is fundamental in building libraries of fluorinated diaryl ketones.

Stille Coupling via Organostannanes

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organohalide. This reaction is highly versatile for creating C-C bonds. The synthesis of a diaryl ketone like this compound could be achieved by coupling an arylstannane with an aroyl chloride. For example, the reaction of 2-fluorobenzoyl chloride with (4-iodophenyl)trimethylstannane in the presence of a palladium catalyst would yield the target molecule.

The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. In the transmetalation step, the organic group is transferred from the tin atom to the palladium center. A variation known as the Stille-carbonylative cross-coupling can also be used to form ketones by incorporating carbon monoxide. libretexts.org The use of organostannanes provides another robust tool for the synthesis of complex diarylmethanones, although the toxicity of tin reagents is a significant drawback compared to alternatives like the Suzuki coupling.

Alternative Synthetic Routes and Precursors

While direct, single-step syntheses of complex diaryl ketones like this compound can be challenging, various alternative and related methodologies exist for constructing the core benzophenone structure and its halogenated analogues. These routes often rely on the strategic formation of key intermediates and precursor compounds that are subsequently coupled or modified.

A fundamental and versatile method for creating carbon-carbon bonds in organic chemistry is the Grignard reaction. chem-station.commasterorganicchemistry.com This approach can be adapted to synthesize benzophenones through the reaction of an aryl Grignard reagent with an aryl aldehyde, followed by oxidation. While not a direct synthesis of this compound from simple precursors, this methodology illustrates a general pathway to halogenated benzophenones.

The general process involves two main stages:

Nucleophilic Addition: An aryl Grignard reagent (Ar-MgX) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a fluorinated aryl aldehyde (e.g., 2-fluorobenzaldehyde). masterorganicchemistry.comlibretexts.org This addition reaction breaks the carbonyl π-bond, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a diaryl-substituted secondary alcohol. masterorganicchemistry.com The Grignard reagent itself can be prepared from an aryl halide (e.g., 1-bromo-4-iodobenzene) and magnesium metal or, for more functionalized or sensitive molecules, via a halogen-magnesium exchange reaction. chem-station.comnih.gov

Oxidation: The resulting secondary diaryl alcohol is then oxidized to the corresponding diaryl ketone (benzophenone). Various oxidizing agents can accomplish this transformation, such as chromate-based reagents or milder, more modern methods like Swern or Dess-Martin periodinane oxidation.

This two-step sequence—nucleophilic addition followed by oxidation—is a classic and reliable strategy for assembling the benzophenone scaffold from aldehyde and aryl halide precursors. The polarity of the carbon-magnesium bond makes the carbon atom nucleophilic, enabling it to attack the partially positive carbon of the aldehyde's carbonyl group. masterorganicchemistry.comlibretexts.org

The synthesis of highly substituted benzophenones often relies on the use of carefully chosen precursor molecules that already contain the desired substitution pattern. 2-Fluoro-4-iodoaniline (B146158) is a prime example of such a precursor, providing the 2-fluoro-4-iodo-substituted aromatic ring required for building more complex molecules. bldpharm.comsigmaaldrich.comnih.govscbt.com

The utility of 2-fluoro-4-iodoaniline lies in the reactivity of the primary amine group (-NH₂). This group can be chemically transformed into other functionalities that are more suitable for carbon-carbon bond-forming reactions, such as those needed to create the ketone linkage of a benzophenone. A common and powerful method for this transformation is through diazotization.

A plausible synthetic pathway using this precursor involves the following steps:

Diazotization: 2-Fluoro-4-iodoaniline is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid like sulfuric acid) at low temperatures. This process converts the primary amine into a diazonium salt (Ar-N₂⁺).

Sandmeyer-type Reaction: The resulting diazonium salt is a versatile intermediate. For benzophenone synthesis, it could be converted into a benzonitrile (B105546) (Ar-CN) via reaction with a copper(I) cyanide catalyst.

Grignard Addition to Nitrile: The 2-fluoro-4-iodobenzonitrile (B160798) can then be reacted with an appropriate aryl Grignard reagent (e.g., phenylmagnesium bromide). This addition forms an imine intermediate, which upon acidic hydrolysis yields the target benzophenone.

An analogous transformation is seen in the synthesis of 4-bromo-1-fluoro-2-iodobenzene (B56243) from 5-bromo-2-fluoroaniline, where a diazonium salt intermediate is reacted with potassium iodide to introduce the iodo group. prepchem.com This highlights the principle of using a substituted aniline (B41778) as a precursor to introduce other functionalities via a diazonium intermediate, a cornerstone strategy in the synthesis of complex halogenated aromatic compounds.

Table 1: Physical and Chemical Properties of 2-Fluoro-4-iodoaniline

| Property | Value |

| CAS Number | 29632-74-4 |

| Molecular Formula | C₆H₅FIN |

| Molecular Weight | 237.01 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 55-57 °C sigmaaldrich.com |

| InChIKey | CUMTUBVTKOYYOU-UHFFFAOYSA-N nih.gov |

| SMILES | C1=CC(=C(C=C1I)F)N nih.gov |

Reaction Mechanisms and Reactivity Profiles

Role of the 4'-Iodo Group as a Leaving Group in Cross-Coupling Reactions

The carbon-iodine bond in 2-Fluoro-4'-iodobenzophenone is the most labile site for cross-coupling reactions due to its relatively low bond dissociation energy compared to carbon-fluorine and carbon-hydrogen bonds. This makes the 4'-iodo group an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions.

In a typical Suzuki-Miyaura coupling , the aryl iodide (this compound) undergoes oxidative addition to a palladium(0) catalyst. The resulting organopalladium(II) intermediate then undergoes transmetalation with an organoboron reagent (e.g., a boronic acid or its ester) in the presence of a base. The final step is reductive elimination, which yields the cross-coupled product and regenerates the palladium(0) catalyst. researchgate.netfrontiersin.orgmdpi.com The reaction of this compound with an arylboronic acid would thus lead to the formation of a biaryl ketone.

The Heck reaction provides a method for the arylation of alkenes. The mechanism also commences with the oxidative addition of the aryl iodide to a palladium(0) species. uwindsor.cayoutube.comyoutube.com This is followed by the migratory insertion of an alkene into the aryl-palladium bond. A subsequent β-hydride elimination step forms the substituted alkene and a hydridopalladium(II) complex, which, upon reductive elimination with a base, regenerates the active catalyst. uwindsor.cayoutube.comyoutube.com The reaction of this compound with an alkene would result in the formation of a 4'-alkenyl-2-fluorobenzophenone derivative.

| Cross-Coupling Reaction | Typical Reagents | General Product | Key Mechanistic Steps |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-Fluoro-4'-arylbenzophenone | Oxidative Addition, Transmetalation, Reductive Elimination |

| Heck Reaction | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Phosphine (B1218219) ligand | 2-Fluoro-4'-alkenylbenzophenone | Oxidative Addition, Migratory Insertion, β-Hydride Elimination, Reductive Elimination |

Carbonyl Group Reactivity and Functional Group Transformations

The ketone functionality in this compound is susceptible to both reduction and oxidation, providing pathways to a variety of other functional groups.

The carbonyl group can be readily reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its mild nature and high selectivity for aldehydes and ketones. akjournals.comzenodo.orgpitt.edusciencing.com The reaction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide, typically by the solvent (e.g., methanol (B129727) or ethanol) or during an aqueous workup, to yield the corresponding alcohol, (2-fluorophenyl)(4-iodophenyl)methanol. zenodo.orgsciencing.com

More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be used and would similarly yield the secondary alcohol. Catalytic hydrogenation, employing hydrogen gas and a metal catalyst (e.g., Pd, Pt, or Ni), is another effective method for the reduction of the ketone.

| Reduction Method | Reagent(s) | Product | Typical Conditions |

| Borohydride Reduction | Sodium borohydride (NaBH₄) | (2-Fluorophenyl)(4-iodophenyl)methanol | Methanol or Ethanol (B145695), Room Temperature |

| Catalytic Hydrogenation | H₂, Pd/C | (2-Fluorophenyl)(4-iodophenyl)methanol | Pressurized H₂, various solvents |

The oxidation of a non-enolizable ketone like this compound can be achieved through a Baeyer-Villiger oxidation. This reaction converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxy compounds. jk-sci.comstackexchange.comyoutube.comchadsprep.com The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of the peroxyacid to form a Criegee intermediate. jk-sci.com Subsequently, one of the aryl groups migrates to the adjacent oxygen atom with concomitant cleavage of the O-O bond. The migratory aptitude generally follows the order: tertiary alkyl > cyclohexyl > secondary alkyl > aryl > primary alkyl. For unsymmetrical diaryl ketones, the more electron-donating aryl group tends to migrate. In the case of this compound, the relative electronic effects of the 2-fluorophenyl and 4-iodophenyl groups would determine the major product, which would be either 4-iodophenyl 2-fluorobenzoate (B1215865) or 2-fluorophenyl 4-iodobenzoate.

| Oxidation Reaction | Reagent(s) | Potential Products | Key Intermediate |

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | 4-Iodophenyl 2-fluorobenzoate or 2-Fluorophenyl 4-iodobenzoate | Criegee Intermediate |

Photochemical Reactivity and Radical Mechanisms

Benzophenone (B1666685) and its derivatives are well-known for their rich photochemistry, which is initiated by the absorption of UV light. nih.govoregonstate.edubris.ac.ukbgsu.edu

Upon absorption of UV radiation, this compound is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). This is followed by a rapid and efficient intersystem crossing (ISC) to the triplet state (T₁). The triplet state is a diradical and is the primary reactive species in many photochemical reactions of benzophenones. nih.govbgsu.edu

One of the key photochemical transformations for aryl iodides is the homolytic cleavage of the carbon-iodine bond. nih.govrsc.org For this compound, this would lead to the formation of a 4-(2-fluorobenzoyl)phenyl radical and an iodine radical. These highly reactive radical species can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or addition to unsaturated systems.

The photochemically generated radicals from this compound can be harnessed in photocatalytic processes. The triplet state of the benzophenone moiety itself can act as a photosensitizer, abstracting a hydrogen atom from a suitable donor to generate a ketyl radical and a substrate-derived radical. nih.govresearchgate.net This process is fundamental to the classic photoreduction of benzophenone to benzopinacol (B1666686) in the presence of a hydrogen-donating solvent like isopropanol. bgsu.edu

Furthermore, the radicals generated from the C-I bond cleavage can initiate radical chain reactions or be trapped by other molecules. In the context of photocatalysis, these radical intermediates can be involved in C-C bond formation or other functional group transformations, often under mild conditions. The presence of both a photosensitizing ketone and a photolabile C-I bond within the same molecule suggests a complex and potentially useful photochemical behavior.

| Photochemical Process | Excitation | Key Reactive Species | Potential Outcome |

| Photoreduction (Sensitization) | UV light | Triplet state benzophenone (diradical), Ketyl radical | Formation of (2-fluorophenyl)(4-iodophenyl)methanol or pinacol (B44631) coupling products |

| C-I Bond Homolysis | UV light | 4-(2-Fluorobenzoyl)phenyl radical, Iodine radical | Hydrogen abstraction, addition to alkenes, or other radical reactions |

Nucleophilic Substitution Patterns in Fluorinated and Iodinated Aromatics

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides. In the context of this compound, the presence of both fluorine and iodine atoms on separate aromatic rings leads to distinct reactivity profiles. The rate of SNAr reactions is heavily influenced by the nature of the halogen, as well as the presence of activating groups on the aromatic ring.

Generally, in SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. princeton.edu The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. The benzoyl group in this compound acts as a moderate electron-withdrawing group, activating both aromatic rings towards nucleophilic attack.

A key principle in SNAr reactions involving different halogens is the "element effect," where the leaving group ability follows the order F > Cl ≈ Br > I. rsc.orgnih.gov This is contrary to the trend observed in aliphatic SN2 reactions, where iodide is an excellent leaving group. The enhanced reactivity of fluoride (B91410) in SNAr is attributed to its high electronegativity, which strongly polarizes the carbon-fluorine bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. princeton.edunih.gov

For this compound, a nucleophile would preferentially attack the fluorine-bearing ring due to this "element effect." The fluorine atom's strong inductive electron-withdrawing effect facilitates the formation of the Meisenheimer complex, lowering the activation energy for the substitution reaction. nih.gov In contrast, the iodine-bearing ring is significantly less reactive towards nucleophilic substitution under typical SNAr conditions.

Table 1: Relative Reactivity of Aryl Halides in Nucleophilic Aromatic Substitution (SNAr)

| Halogen | Relative Rate of Substitution | Rationale |

| F | Highest | High electronegativity polarizes the C-X bond, facilitating nucleophilic attack. |

| Cl | Intermediate | Less electronegative than fluorine, leading to a slower rate of attack. |

| Br | Intermediate | Similar reactivity to chlorine. |

| I | Lowest | Least electronegative, resulting in the slowest rate of nucleophilic attack. |

This table provides a generalized trend for SNAr reactions.

Organometallic Chemistry and Carbon-Carbon Bond Formation

The presence of a carbon-iodine bond in this compound opens up a vast area of organometallic chemistry, particularly for the formation of new carbon-carbon bonds. The carbon-fluorine bond is generally unreactive under these conditions.

The iodine atom in this compound makes it an excellent substrate for a variety of metal-mediated cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions typically involve the oxidative addition of the aryl iodide to a low-valent transition metal catalyst, most commonly palladium.

In recent years, nickel/photoredox dual catalysis has emerged as a powerful tool for forging C-C bonds under mild conditions. organic-chemistry.orgacs.org While specific examples using this compound are not extensively documented, its structure is well-suited for such transformations. In a typical Ni/photoredox cycle, a photosensitizer absorbs visible light and engages in a single-electron transfer (SET) process to generate a reactive nickel species. This species can then undergo oxidative addition with the aryl iodide. The resulting organonickel complex can then couple with a variety of partners. Given that aryl iodides are highly reactive in these catalytic cycles, this compound would be expected to readily participate in such cross-coupling reactions, selectively at the carbon-iodine bond. nih.govwikipedia.org This allows for the introduction of new functional groups at the 4'-position while leaving the fluoro-substituted ring intact for potential subsequent modifications.

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Fluoro-substituted biaryl ketone |

| Heck | Alkene | Fluoro-substituted stilbene-like ketone |

| Sonogashira | Terminal alkyne | Fluoro-substituted alkynyl-benzophenone |

| Ni/Photoredox | Alkyltrifluoroborate | Fluoro-substituted alkyl-aryl ketone |

Halogen-lithium exchange is a fundamental reaction in organometallic chemistry for the preparation of organolithium reagents. rsc.org The rate of this exchange is highly dependent on the halogen, following the trend I > Br > Cl >> F. rsc.orgrsc.org Aryl fluorides are generally unreactive towards halogen-lithium exchange. rsc.org

Therefore, when this compound is treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures, a selective halogen-lithium exchange will occur at the carbon-iodine bond. This generates a new organolithium species, 4'-(lithio)benzoyl-2-fluorobenzene.

This lithiated intermediate is a powerful nucleophile and can be trapped with a wide range of electrophiles to introduce new functional groups at the 4'-position. It is important to note that the ketone carbonyl group is also an electrophile. Quenching the lithiated species with an external electrophile must be done carefully to avoid competitive intramolecular or intermolecular attack on the carbonyl group. In some cases, the initially formed organolithium reagent can be trapped with an electrophile like benzophenone itself.

Table 3: Halogen-Lithium Exchange Reactivity

| Halogen on Aromatic Ring | Reactivity with Organolithium Reagents |

| Iodine | High reactivity, rapid exchange |

| Bromine | Moderate reactivity |

| Chlorine | Low reactivity |

| Fluorine | Generally unreactive |

This selective metalation strategy provides a complementary approach to cross-coupling reactions for the functionalization of the iodo-substituted ring of this compound.

Spectroscopic Characterization Techniques in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy provides a granular view of the atomic arrangement within a molecule by measuring the magnetic properties of its nuclei. For 2-Fluoro-4'-iodobenzophenone, analyses using ¹H, ¹³C, and ¹⁹F NMR are critical for a comprehensive structural elucidation.

In ¹H NMR spectroscopy, the chemical environment of each proton is recorded as a distinct signal. The spectrum of this compound, typically run in a solvent like deuterated chloroform (B151607) (CDCl₃), shows a complex pattern of signals in the aromatic region, generally between δ 7.0 and 8.0 ppm. The protons on the 4-iodophenyl group typically appear as a pair of doublets, characteristic of a para-substituted ring system. The protons on the 2-fluorophenyl ring exhibit more complex multiplets due to coupling with each other and with the adjacent fluorine atom.

Table 1: Representative ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~7.85 | d | Protons ortho to the iodine (H-3', H-5') |

| ~7.50 - 7.65 | m | Proton on the fluorinated ring |

| ~7.15 - 7.40 | m | Protons on the fluorinated ring |

| ~7.20 | d | Protons meta to the iodine (H-2', H-6') |

Note: Chemical shifts are approximate and based on data for analogous compounds. rsc.orgchemicalbook.com d = doublet, m = multiplet.

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. A key signal is that of the carbonyl carbon (C=O), which is typically found significantly downfield around δ 195 ppm for benzophenone (B1666685) structures. rsc.org The carbon atom directly bonded to fluorine (C-2) exhibits a characteristic large one-bond coupling constant (¹JCF), appearing as a doublet. The carbon attached to the iodine (C-4') is also identifiable, though its signal may be broadened or of lower intensity due to the quadrupolar relaxation effect of the iodine atom.

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) | Assignment |

|---|---|---|

| ~194.7 | s | C=O |

| ~162.5 | d, ¹JCF ≈ 250 Hz | C-2 |

| ~138.0 | s | Aromatic C |

| ~137.5 | s | Aromatic C |

| ~134.0 | d, ³JCF ≈ 8 Hz | Aromatic C |

| ~131.5 | s | Aromatic C |

| ~130.0 | s | Aromatic C |

| ~124.5 | d, ²JCF ≈ 15 Hz | Aromatic C |

| ~117.0 | d, ²JCF ≈ 22 Hz | Aromatic C |

| ~99.0 | s | C-4' |

Note: Chemical shifts and coupling constants are estimates based on general principles and data for similar fluorinated and iodinated compounds. rsc.orgucsd.edu s = singlet, d = doublet.

¹⁹F NMR is exceptionally sensitive for detecting fluorine atoms. For this compound, the spectrum shows a single resonance corresponding to the fluorine atom at the C-2 position. The chemical shift is typically observed in the region of -110 to -115 ppm relative to a standard like CFCl₃. colorado.edu This signal appears as a multiplet due to coupling with the adjacent protons on the aromatic ring (typically ortho- and meta-protons). This technique is highly specific and confirms the presence and electronic environment of the fluorine substituent. nih.gov

The interaction between the spins of neighboring nuclei, known as spin-spin coupling, results in the splitting of NMR signals. The magnitude of this splitting, the coupling constant (J), provides crucial information about the connectivity of atoms, typically through two or three bonds (²J or ³J). libretexts.orggithub.io In this compound, the analysis of proton-fluorine (³JHF) and carbon-fluorine (¹JCF, ²JCF, ³JCF) coupling constants is vital for assigning the signals of the fluorinated ring unambiguously. ucsd.eduuoa.gr The aromatic region of the ¹H NMR spectrum can be crowded, leading to overlapping or superimposed signals. In such cases, two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to resolve the individual signals and establish the complete bonding network of the molecule. bas.bg

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an effective method for identifying the functional groups present.

The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group stretch. This peak is typically observed in the range of 1660-1680 cm⁻¹. Other significant absorptions include the C-F stretching vibration, usually found around 1200-1250 cm⁻¹, and the aromatic C=C stretching vibrations, which appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching bands are also visible above 3000 cm⁻¹.

Table 3: Key IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3070 | Aromatic C-H Stretch |

| ~1675 | C=O (Carbonyl) Stretch |

| ~1595 | Aromatic C=C Stretch |

| ~1230 | C-F Stretch |

Note: Frequencies are typical values for the assigned functional groups. chemicalbook.com

Evaluation of Photoreduction Quantum Efficiency via IR Monitoring

The photoreduction of benzophenones is a classic photochemical reaction. The efficiency of this process, known as the quantum yield (Φ), can be determined by monitoring the reaction progress using Infrared (IR) spectroscopy. In a typical experiment, a solution of this compound and a hydrogen donor (like isopropanol) is irradiated with UV light. The disappearance of the characteristic carbonyl (C=O) stretching vibration of the benzophenone and the appearance of new bands corresponding to the photoproduct, a benzhydrol, are monitored over time.

While specific quantum efficiency data for the photoreduction of this compound is not available in the public domain, the general methodology involves tracking the decrease in the integrated absorbance of the C=O band in the IR spectrum as a function of photon flux. This allows for a quantitative measure of the reaction's efficiency. The position of the C=O stretching frequency is sensitive to the electronic effects of the substituents, and for halogenated benzophenones, it typically appears in the 1650-1670 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy Studies

UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org

Investigation of Electronic Transitions and Absorbance Profiles

The UV-Vis spectrum of a benzophenone derivative like this compound is characterized by specific absorption bands corresponding to different electronic transitions. shu.ac.uk Generally, two main types of transitions are observed for benzophenones:

π → π* transitions: These are typically high-energy transitions resulting from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They usually occur in the shorter wavelength UV region (around 200-280 nm) and have high molar absorptivity (ε). shu.ac.uk For substituted benzophenones, a strong absorption band around 250-260 nm is common, attributed to the π → π* transition of the conjugated aromatic system.

n → π* transitions: This transition involves the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to an antibonding π* orbital. libretexts.org This is a lower energy, and thus longer wavelength, transition compared to π → π*. It is formally forbidden and therefore appears as a weaker absorption band (low ε) in the 320-380 nm range. shu.ac.uk

For this compound, one would expect an absorbance profile showing a strong band below 300 nm and a weaker, broader band at longer wavelengths, consistent with these transition types.

Table 1: Typical Electronic Transitions in Benzophenones

| Transition Type | Typical Wavelength (nm) | Relative Molar Absorptivity (ε) | Orbital Origin |

| π → π | 250 - 260 | High ( > 10,000) | Bonding π to Antibonding π |

| n → π | 330 - 360 | Low (100 - 1,000) | Non-bonding (C=O) to Antibonding π |

Solvent Polarity Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the position of absorption bands, a phenomenon known as solvatochromism. The effect differs depending on the nature of the electronic transition. shu.ac.uk

n → π* transitions typically exhibit a hypsochromic shift (blue shift) as solvent polarity increases. This is because polar solvents can stabilize the non-bonding electrons on the carbonyl oxygen through hydrogen bonding or dipole-dipole interactions. This stabilization lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition and shifting the absorption to a shorter wavelength. shu.ac.uk

π → π* transitions often show a slight bathochromic shift (red shift) with increasing solvent polarity. In this case, the excited state is generally more polar than the ground state and is therefore more stabilized by polar solvents, which reduces the transition energy. shu.ac.uk

Therefore, when studying this compound, one would anticipate that its n → π* absorption band would shift to shorter wavelengths when the solvent is changed from a nonpolar one (like hexane) to a polar one (like ethanol (B145695) or water).

Phosphorescence Spectroscopy and Photophysical Parameter Determination

Following absorption of light and intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁), benzophenones can exhibit phosphorescence—light emission from the triplet state.

Phosphorescence Lifetime and Vibrational Level Analysis

Phosphorescence from benzophenone derivatives typically originates from the n,π* triplet state. The emission spectrum often displays a resolved vibrational structure, corresponding to the C=O stretching frequency in the triplet state. This vibrational progression provides insight into the molecular structure of the excited state.

The phosphorescence lifetime (τₚ) is a crucial photophysical parameter, representing the average time the molecule spends in the triplet state before returning to the ground state. The heavy iodine atom in this compound is expected to significantly influence this lifetime. The "heavy-atom effect" enhances the rate of spin-orbit coupling, which facilitates the formally forbidden T₁ → S₀ transition. This increased rate of triplet decay leads to a much shorter phosphorescence lifetime compared to non-halogenated benzophenone.

Temperature Effects on Phosphorescence (e.g., Room Temperature vs. Cryogenic)

Phosphorescence is often weak or entirely quenched at room temperature in fluid solutions. This is because the long-lived triplet state is susceptible to deactivation through collisions with solvent molecules and other quenchers (like oxygen).

To observe well-resolved and strong phosphorescence, spectra are typically recorded at cryogenic temperatures (e.g., 77 K, the boiling point of liquid nitrogen) in a rigid glass matrix (a frozen solvent). At this temperature, molecular motion and diffusional quenching are minimized, allowing the triplet state to decay primarily through phosphorescence. Therefore, the phosphorescence intensity and lifetime of this compound would be dramatically higher and longer at 77 K compared to room temperature.

Table 2: Summary of Spectroscopic Properties

| Technique | Parameter | Expected Observation for this compound |

| IR Spectroscopy | C=O Stretch | ~1660 cm⁻¹ |

| UV-Vis Spectroscopy | λₘₐₓ (π → π) | ~260 nm |

| λₘₐₓ (n → π) | ~340 nm, shows blue shift in polar solvents | |

| Phosphorescence | Emission | Structured emission from T₁(n,π*) state |

| Lifetime (τₚ) | Shortened due to heavy-atom effect of iodine | |

| Temperature Effect | Strong emission at 77 K, weak or absent at room temp. |

Determination of Photophysical Parameters and Jablonski Diagram Applications

The photophysical behavior of this compound, a halogenated aromatic ketone, is fundamentally governed by the transitions between its electronic energy states upon absorption of light. These processes are effectively visualized using a Jablonski diagram, which maps the absorption of photons, subsequent relaxation pathways, and eventual emission or non-radiative decay. For benzophenone and its derivatives, understanding these pathways is crucial for applications in photochemistry and materials science.

Upon absorbing a photon of appropriate energy, the molecule is promoted from its singlet ground state (S₀) to an excited singlet state (S₁ or S₂). This is a rapid process, typically occurring on the femtosecond timescale. Following excitation, the molecule quickly undergoes non-radiative relaxation through internal conversion and vibrational relaxation, descending to the lowest vibrational level of the S₁ state.

A key characteristic of the benzophenone core is its highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the lowest triplet state (T₁). This transition, involving a change in electron spin multiplicity, is facilitated by the presence of the carbonyl group and is often near-unit efficiency. Consequently, the fluorescence (emission from S₁ to S₀) of many benzophenone derivatives is typically very weak or entirely quenched because the ISC process is much faster. The presence of the heavy iodine atom in the 4'-position of this compound is expected to further enhance the rate of intersystem crossing due to the heavy-atom effect, which increases spin-orbit coupling.

Once in the T₁ state, the molecule can relax to the S₀ ground state via two primary pathways: non-radiative decay (heat dissipation) or phosphorescence, which is the radiative emission of a photon. Phosphorescence is a much slower process than fluorescence, with lifetimes ranging from microseconds to seconds. The emitted phosphorescence occurs at a lower energy (longer wavelength) compared to both the initial absorption and any potential fluorescence.

The specific photophysical parameters for this compound, such as absorption maxima (λ_abs), molar absorptivity (ε), fluorescence and phosphorescence emission maxima (λ_em), quantum yields (Φ), and excited-state lifetimes (τ), are determined experimentally using techniques like UV-Vis absorption spectroscopy and time-resolved fluorescence and phosphorescence spectroscopy. A representative, though hypothetical, set of these parameters is presented in the table below to illustrate the expected photophysical profile of the compound in a common organic solvent like acetonitrile.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| λabs (max) | Maximum Absorption Wavelength | ~265 nm, ~340 nm |

| ΦF (Fluorescence Quantum Yield) | Efficiency of fluorescence emission | <0.01 |

| λem (Phosphorescence) | Maximum Phosphorescence Emission Wavelength | ~450 nm |

| τT (Phosphorescence Lifetime) | Lifetime of the triplet excited state | ~1-100 µs |

| kISC (Intersystem Crossing Rate) | Rate of S1 → T1 transition | >1010 s-1 |

High-Resolution Mass Spectrometry and Elemental Analysis for Compound Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the definitive characterization of newly synthesized organic compounds like this compound. Unlike standard mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, provide mass measurements with extremely high accuracy (typically below 5 ppm error). nih.govucdavis.edu This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass.

For this compound (C₁₃H₈FIO), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement confirming this exact mass provides unequivocal evidence for the compound's elemental composition, distinguishing it from other potential molecules with the same nominal mass.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. By inducing fragmentation of the parent ion, researchers can obtain structural information that confirms the connectivity of the atoms. The fragmentation of this compound would be expected to proceed through characteristic pathways for diaryl ketones. Key fragmentation events would likely include the cleavage of the carbon-iodine bond and the scission at the carbonyl group, leading to the formation of benzoyl and related acylium ions.

The table below outlines the expected high-resolution mass data for the molecular ion and plausible major fragments of this compound.

| Ion Formula | Fragment Description | Calculated m/z (monoisotopic) |

|---|---|---|

| [C₁₃H₈FIO]⁺ | Molecular Ion | 325.9655 |

| [C₁₃H₈FO]⁺ | Loss of Iodine radical (·I) | 199.0560 |

| [C₇H₄FO]⁺ | 2-Fluorobenzoyl cation | 123.0246 |

| [C₆H₄I]⁺ | 4-Iodophenyl cation | 202.9412 |

| [C₆H₅F]⁺ | Fluorobenzene (B45895) cation (from rearrangement) | 96.0375 |

This combination of precise mass determination for the parent ion and the logical fragmentation pattern provides a powerful and standard method for the rigorous structural confirmation of this compound in academic research.

Computational Studies and Theoretical Investigations

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the electron density distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values: regions of negative potential, which are rich in electrons and prone to electrophilic attack, are typically colored red, while regions of positive potential, which are electron-poor and susceptible to nucleophilic attack, are colored blue. researchgate.netresearchgate.net Green and yellow areas represent regions of near-zero or intermediate potential, respectively. researchgate.net

For 2-Fluoro-4'-iodobenzophenone, an MEP map would reveal distinct regions of varying electrostatic potential that govern its chemical reactivity:

Negative Potential (Electrophilic Attack Sites): The most significant region of negative potential is concentrated around the oxygen atom of the carbonyl group (C=O) due to its high electronegativity and the presence of lone pairs of electrons. This site is the primary target for electrophiles and protonation.

Positive Potential (Nucleophilic Attack Sites): Regions of high positive potential are expected around the hydrogen atoms of the aromatic rings. The carbon atom of the carbonyl group, being bonded to the highly electronegative oxygen, also exhibits a significant positive character, making it a prime site for nucleophilic attack. Furthermore, the carbon atoms bonded to the fluorine and iodine atoms are electron-deficient, making them potential sites for certain nucleophilic reactions. walisongo.ac.id

By analyzing the MEP map, chemists can predict how this compound will interact with other reagents, guiding the design of synthetic pathways and the understanding of its reaction mechanisms. uni-muenchen.de

Quantum Chemical Calculations (e.g., HyperChem, Gaussian) for Electronic Structure Modeling

Quantum chemical calculations, performed using sophisticated software packages like Gaussian and HyperChem, are essential for modeling the electronic structure of molecules. wolfram.com These calculations solve the electronic Schrödinger equation to provide detailed information about molecular geometry, orbital energies, and other electronic properties. aps.org

A common and effective method for such calculations is Density Functional Theory (DFT), often employing the B3LYP functional with a basis set like 6-31G(d,p) or LanL2DZ for molecules containing heavy atoms like iodine. researchgate.netnih.gov These calculations begin by optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, various electronic and structural parameters can be determined.

Key parameters obtained from these calculations for this compound would include:

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles formed by three consecutive bonded atoms.

Dihedral Angles: The torsional angles between planes defined by four bonded atoms, which describe the molecule's conformation.

These theoretical calculations provide a precise three-dimensional model of the molecule's structure at the atomic level. pleiades.online

Table 1: Predicted Structural Parameters for this compound from DFT Calculations Note: The following data is illustrative, based on typical values for similar structures, and would be precisely determined in a specific computational study.

| Parameter | Atom Pair/Trio | Predicted Value |

| Bond Length | C=O | ~ 1.22 Å |

| C-F | ~ 1.35 Å | |

| C-I | ~ 2.10 Å | |

| C-C (Aromatic) | ~ 1.39 - 1.41 Å | |

| Bond Angle | C-CO-C | ~ 120° |

| F-C-C | ~ 119° | |

| I-C-C | ~ 120° |

This data is fundamental for understanding the molecule's stability and steric properties.

Modeling of Spectroscopic Parameters and Comparison with Experimental Data

A powerful application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results to validate both the computational model and the interpretation of the spectra. researchgate.netnih.gov For this compound, this involves calculating vibrational frequencies (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts.

DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of vibration of the molecule. researchgate.net These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. researchgate.net This comparison allows for a definitive assignment of the observed spectral bands to specific molecular motions, such as the characteristic stretching of the carbonyl group or the vibrations of the carbon-halogen bonds. researchgate.net

Similarly, methods like the Gauge-Including Atomic Orbital (GIAO) can be used to calculate ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the electronic environment of each nucleus. Comparing these theoretical shifts with experimental data helps to confirm the molecular structure and assign the resonances in the NMR spectra.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound Note: Experimental values are typical for the functional groups listed.

| Vibrational Mode | Functional Group | Calculated Frequency (Scaled) | Typical Experimental Frequency |

| Carbonyl Stretch | C=O | ~ 1665 cm⁻¹ | 1660 - 1680 cm⁻¹ |

| Aromatic C-C Stretch | C-C | ~ 1595 cm⁻¹ | 1585 - 1600 cm⁻¹ |

| Carbon-Fluorine Stretch | C-F | ~ 1250 cm⁻¹ | 1230 - 1270 cm⁻¹ |

| Carbon-Iodine Vibration | C-I | ~ 530 cm⁻¹ | 500 - 600 cm⁻¹ |

This correlative approach between theoretical and experimental spectroscopy is indispensable for the unambiguous structural characterization of complex molecules. mdpi.com

Isotopic Labeling Experiments for Mechanistic Insights

Isotopic labeling is a powerful experimental technique used to trace the path of atoms through a chemical reaction, providing definitive insights into reaction mechanisms. wikipedia.orgfiveable.me In this method, one or more atoms in a reactant molecule are replaced with one of their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ¹⁶O with ¹⁸O). wikipedia.orgfiveable.me Since the labeled molecule is chemically almost identical to the unlabeled one, it follows the same reaction pathway. By determining the position of the isotopic label in the reaction products using techniques like mass spectrometry or NMR spectroscopy, the mechanism of bond formation and cleavage can be elucidated. wikipedia.org

For a reaction involving this compound, several labeling strategies could provide mechanistic clarity:

¹³C Labeling: Placing a ¹³C label at the carbonyl carbon could be used to track its fate in rearrangement or fragmentation reactions.

¹⁸O Labeling: Replacing the ¹⁶O of the carbonyl group with ¹⁸O would be invaluable for studying reactions involving nucleophilic attack at the carbonyl carbon, such as esterification or hydrolysis, to determine whether the carbonyl oxygen is retained or exchanged. osti.gov

¹⁸F or ¹³¹I Labeling: The use of radioisotopes such as fluorine-18 (B77423) or iodine-131 (B157037) is also a form of isotopic labeling. While often used for imaging purposes, as has been demonstrated for other benzophenone (B1666685) derivatives, these labels can also act as tracers in mechanistic studies. nih.gov For instance, studies on nucleophilic aromatic substitution could track the displacement of these labeled halogens.

Such experiments are crucial for distinguishing between proposed reaction pathways that might otherwise be indistinguishable. beilstein-journals.org

Research Applications of 2 Fluoro 4 Iodobenzophenone and Derivatives

Contributions to Polymer Chemistry and Materials Science

Role as Photoinitiator in UV-Curable Systems (for related compounds)

Benzophenone (B1666685) and its derivatives are well-established as Type II photoinitiators in UV-curable systems. chemrxiv.org Upon absorption of UV light, the benzophenone molecule is promoted to an excited triplet state. This excited state can then abstract a hydrogen atom from a co-initiator, typically an amine or an alcohol, to generate free radicals. These radicals initiate the polymerization of monomers and oligomers, such as acrylates and methacrylates, leading to the rapid curing of coatings, inks, and adhesives. chemrxiv.org

The efficiency of benzophenone-based photoinitiators can be tuned by chemical modification. For instance, a series of novel benzophenone derivatives were synthesized through the esterification of hydroxy-benzophenone with various acyl chlorides and sulfonyl chlorides. researchgate.net These modifications can enhance properties such as light absorption, solubility, and photoinitiation efficiency. The introduction of a sulfonyl ester group, for example, can improve the solubility of the photoinitiator in organic solvents, which is beneficial for practical applications in coatings. researchgate.net

The performance of these novel photoinitiators in UV-cured films is often comparable to commercial products. Moreover, some benzophenone derivatives can also function as UV absorbers without participating in the curing process, which enhances the light stability of the cured coatings and the shelf-life of the UV-curable formulations. researchgate.net

Below is a table summarizing the synthesis of various benzophenone derivatives and their yields, demonstrating the versatility of the benzophenone core in creating a library of photoinitiators.

| Entry | Benzophenone Reactant | Acyl/Sulfonyl Chloride Reactant | Product | Yield (%) |

| 1 | 4-hydroxybenzophenone | Benzoyl chloride | 4-Benzoyloxybenzophenone | 95 |

| 2 | 4-hydroxybenzophenone | 4-Methoxybenzoyl chloride | 4-(4-Methoxybenzoyloxy)benzophenone | 92 |

| 3 | 4-hydroxybenzophenone | 4-Chlorobenzoyl chloride | 4-(4-Chlorobenzoyloxy)benzophenone | 94 |

| 4 | 2-hydroxy-4-methoxybenzophenone | Benzoyl chloride | 2-Benzoyloxy-4-methoxybenzophenone | 85 |

| 5 | 2,4-dihydroxybenzophenone | Benzoyl chloride | 2,4-bis(Benzoyloxy)benzophenone | 62 |

Data sourced from a study on the synthesis and application of novel benzophenone photoinitiators. researchgate.net

Synthesis of Polyketone Esters and Fluorene (B118485) Derivatives

The structural backbone of 2-Fluoro-4'-iodobenzophenone is relevant to the synthesis of various polymers and complex organic molecules, including polyketones and fluorene derivatives.

While the direct synthesis of polyketone esters from this compound is not widely reported, the polymerization of related dichlorobenzophenones to form poly(benzophenone)s has been achieved. For example, poly(2,5-benzophenone) has been synthesized via a nickel(0)-catalyzed polymerization of 2,5-dichlorobenzophenone. dtic.mil This method provides a soluble derivative of poly(p-phenylene), which exhibits significant thermal stability, with a 5% weight loss temperature of 560 °C in a nitrogen atmosphere. dtic.mil The synthesis of poly(4,4'-benzophenone) has also been explored, though it often results in an insoluble material due to its rigid structure. dtic.mil

Fluorene derivatives are important scaffolds in materials science and medicinal chemistry. rsc.org The synthesis of these compounds can be approached in several ways. One method involves the condensation reaction of a ketone, such as 9-fluorenone, with thiosemicarbazide (B42300) to produce thiosemicarbazones, which can be further modified. rsc.org Another strategy involves the photochemical conversion of alkynylated chalcones into substituted benzo[b]fluorenes. nih.gov This reaction is rapid, proceeding within minutes under UV-A irradiation, and can be scaled up using a continuous flow reactor. nih.gov The solvent plays a critical role in the efficiency of this photochemical process, as highlighted in the table below.

| Entry | Solvent | Yield of Benzo[b]fluorene (%) |

| 1 | Acetonitrile | 15 |

| 2 | Tetrahydrofuran | 14 |

| 3 | Ethyl Acetate | 3 |

| 4 | Methanol (B129727) | 45 |

| 5 | Trifluoroethanol | 38 |

| 6 | Hexafluoroisopropanol | 49 |

Data from a study on the direct photochemical synthesis of substituted benzo[b]fluorenes, showing the yield of the product in various solvents. nih.gov

Catalytic Applications

The benzophenone moiety is a key player in various catalytic systems, particularly in the realm of photochemistry.

Utilization in Photocatalysis and Photochemical Fluorination

Benzophenone is an effective and inexpensive photosensitizer for various photocatalytic reactions. rsc.org It operates through a Dexter energy transfer mechanism, where the triplet excited state of benzophenone transfers its energy to a substrate, thereby enabling reactions that are otherwise difficult to achieve. This has been demonstrated in the intramolecular [2+2] photochemical cycloaddition for the synthesis of dimethyl cubane-1,4-dicarboxylate. rsc.org

In the field of photochemical fluorination, benzophenone derivatives can act as photosensitizers to facilitate the introduction of fluorine atoms into organic molecules. beilstein-journals.org A notable advancement is the development of a catalyst-free photochemical fluorination of C-H bonds in aromatic carbonyl compounds. chemrxiv.org In this process, the aromatic ketone itself absorbs UV-A light and acts as both a hydrogen atom transfer (HAT) donor and a photo-HAT acceptor, eliminating the need for an external photocatalyst. chemrxiv.org This method allows for the selective mono- or difluorination of benzylic positions by controlling the amount of the fluorinating reagent, such as Selectfluor. chemrxiv.org

Heterogeneous Photocatalysis and Dual Catalysis Systems

Heterogeneous photocatalysis is an environmentally friendly technology for the degradation of pollutants. mdpi.com In this process, a semiconductor photocatalyst, such as titanium dioxide (TiO2), is irradiated with light to generate reactive oxygen species that can break down organic molecules. The photocatalytic degradation of Benzophenone-3, a common UV filter and an endocrine-disrupting chemical, using TiO2 has been demonstrated as an effective water treatment method. nih.gov

A significant development in catalysis is the merging of different catalytic cycles to achieve novel transformations. An example is the combination of benzophenone-mediated hydrogen atom transfer (HAT) photocatalysis with nickel catalysis in a dual catalysis system. acs.org This strategy has been successfully applied to cross-electrophile coupling and 1,2-dicarbofunctionalization of olefins. The benzophenone photocatalyst, upon excitation by near-UV light, initiates the formation of a carbon-centered radical from an alkyl bromide. This radical is then intercepted by a nickel catalyst to form the desired carbon-carbon bond. acs.org

Ligands in Transition Metal Catalysis

While benzophenone derivatives are prominent as photocatalysts, their application as directing ligands in transition metal catalysis is less documented in the available literature. In the dual catalysis systems mentioned above, the benzophenone derivative acts as a photocatalyst to generate radicals and modulate the redox state of the metal catalyst, rather than binding to the metal center as a traditional ligand. acs.org Further research may explore the potential of functionalized benzophenones, such as those containing phosphine (B1218219) or amine groups, to act as bifunctional ligand-photocatalysts.

Development of Advanced Synthetic Methodologies

The unique reactivity of benzophenones has been harnessed to develop advanced synthetic methodologies. The catalyst-free photochemical fluorination of aromatic carbonyls represents a significant step towards more sustainable and atom-economical synthesis. chemrxiv.org

Furthermore, the development of dual catalytic systems that merge benzophenone photocatalysis with transition metal catalysis opens up new avenues for constructing complex molecules with high precision and efficiency. acs.org These methods often exhibit broad functional group tolerance and can be applied to medicinally relevant scaffolds.

The design and synthesis of novel benzophenone derivatives through molecular hybridization have also led to the discovery of compounds with potential biological activity. For example, a series of benzophenone derivatives containing a thiazole (B1198619) nucleus have been synthesized and shown to exhibit anti-inflammatory properties. mdpi.com The synthetic strategy involved the reaction of substituted benzophenones with thiosemicarbazide, followed by a cyclization reaction to form the thiazole ring. mdpi.com

The preparative synthesis of complex molecules like 2-fluoroadenosine (B10117) from commercially available starting materials also highlights the development of advanced, multi-step synthetic routes where catalytic steps are often crucial for achieving high yields. nih.gov

Regioselective Functionalization Approaches

The presence of both a fluorine and an iodine atom on the benzophenone scaffold allows for highly regioselective functionalization reactions. The differing electronic properties and reactivities of the C-F and C-I bonds, as well as the directing effects of the carbonyl group, enable chemists to selectively modify specific positions on the aromatic rings.

One key approach to regioselective functionalization is through metalation. The treatment of halo-substituted aromatic compounds with strong bases like organolithium reagents can lead to selective deprotonation at a specific position, which can then be quenched with an electrophile. For instance, in compounds like 4-halobenzoic acids, metalation can occur preferentially at the position adjacent to the carboxylate group. However, a complete reversal in regioselectivity can sometimes be achieved by using different lithium amide bases, highlighting the nuanced control possible in these systems. This principle of directed ortho-metalation can be extended to derivatives of this compound, where the fluorine and carbonyl groups can direct metalation to adjacent positions, allowing for the introduction of a wide range of functional groups with high precision.

Another powerful strategy for regioselective functionalization is transition metal-catalyzed cross-coupling reactions. The iodine atom in this compound is particularly amenable to reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 4'-position with high selectivity, leaving the more robust C-F bond intact for potential subsequent transformations. The regioselective preparation of halogen-functionalized benzo[b]furans, for example, is a relevant goal as these substrates allow for further functionalization through such cross-coupling reactions or halogen-lithium exchange. nih.gov

Furthermore, the fluorine atom can influence the regioselectivity of nucleophilic aromatic substitution reactions. While the C-F bond is generally strong, its reactivity can be enhanced by the presence of other activating groups. In certain fluorinated heterocyclic systems, specific fluorine atoms can be regioselectively substituted by various nucleophiles. rsc.org This provides a complementary method to C-I bond functionalization for modifying the fluorinated ring of this compound derivatives. The ability to perform sequential and regioselective functionalization at both the fluoro- and iodo-substituted rings makes this compound a highly versatile building block in organic synthesis.

| Functionalization Strategy | Key Reagents | Target Site | Potential Products |

| Directed ortho-Metalation | Organolithium reagents (e.g., n-BuLi, LDA) | Position adjacent to F or C=O | Introduction of various electrophiles |

| Suzuki Coupling | Boronic acids, Pd catalyst, base | 4'-position (C-I bond) | Biaryl compounds |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | 4'-position (C-I bond) | Aryl-alkyne derivatives |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | 4'-position (C-I bond) | N-Aryl amines |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., thiols, alkoxides) | Position activated by fluorine | Functionalized fluorinated ring |

Synthesis of Fluorine-Containing N-Functionalized Sulfoximines

Fluorine-containing N-functionalized sulfoximines are an emerging class of compounds in medicinal chemistry, and derivatives of this compound can serve as precursors for their synthesis. A plausible synthetic route involves the conversion of the benzophenone into a ketimine, followed by reaction with a suitable sulfur-based reagent and subsequent oxidation and functionalization.

A common method for preparing the key ketimine intermediate is the reaction of the benzophenone with a primary amine. Specifically, benzophenone imine itself can be used in palladium-catalyzed amination reactions. While not a direct synthesis of a sulfoximine (B86345) from the benzophenone, this highlights the reactivity of the carbonyl group towards imine formation.

Once the corresponding (2-fluoro-4'-iodobenzoyl)phenyl ketimine is formed, it can potentially undergo a palladium-catalyzed reaction with an N-sulfinylamine to generate a sulfinamide. This approach has been demonstrated for the synthesis of sulfinamides from aryl halides and N-sulfinylamines under mild conditions. Subsequent oxidation of the resulting sulfinamide would yield the desired N-functionalized sulfoximine.

Alternatively, a more direct approach could involve the reaction of the benzophenone-derived imine with a reagent that delivers both the sulfur and nitrogen functionalities. While direct examples starting from this compound are not prevalent in the literature, the general strategies for sulfoximine synthesis provide a framework for this transformation. The synthesis of N-sulfonyl ketimines has been achieved via palladium-catalyzed reactions of imidoylsilanes with diaryliodonium salts, showcasing the versatility of imine chemistry in constructing complex sulfur-nitrogen functionalities. nih.gov

The resulting fluorine-containing N-functionalized sulfoximines are of significant interest due to the unique properties conferred by the fluorine atom and the sulfoximine group, including potential applications as chiral auxiliaries and in drug discovery.

| Proposed Synthetic Step | Starting Material | Key Reagents | Intermediate/Product |

| Imine Formation | This compound | Primary amine (e.g., ammonia, alkylamine) | (2-Fluoro-4'-iodobenzoyl)phenyl ketimine |

| Sulfinamide Synthesis | (2-Fluoro-4'-iodobenzoyl)phenyl ketimine | N-sulfinylamine, Pd catalyst | N-Functionalized sulfinamide |

| Oxidation | N-Functionalized sulfinamide | Oxidizing agent (e.g., m-CPBA) | N-Functionalized sulfoximine |

Preparation of Heterocyclic Compounds (e.g., Furans, Pyrroles, Thiazoles)

The carbonyl group and the halogen substituents of this compound make it a versatile precursor for the synthesis of a variety of heterocyclic compounds, including furans, pyrroles, and thiazoles. These heterocyclic motifs are core structures in many pharmaceuticals and functional materials.

Furans:

Substituted furans can be synthesized from benzophenone derivatives through several methods. One common approach involves the reaction of the ketone with a suitable three-carbon synthon. For instance, a palladium-catalyzed condensation of an N-aryl imine (derived from the benzophenone) with an alkynylbenziodoxolone derivative can afford multisubstituted furans. nih.gov The 2-iodophenyl group in the resulting furan (B31954) product serves as a versatile handle for further transformations.

Another strategy involves the conversion of the benzophenone to an α-haloketone, which can then undergo cyclization. While this requires an additional synthetic step, it opens up a wide range of classical furan syntheses, such as the Feist-Benary furan synthesis. General methods for furan synthesis often involve the cyclization of 1,4-dicarbonyl compounds (Paal-Knorr synthesis) or the reaction of α-haloketones with β-ketoesters. pharmaguideline.com

Pyrroles:

The synthesis of pyrroles from benzophenones can be achieved through various multicomponent reactions. nih.govnih.gov A notable example is a transition metal-free one-pot reaction of a secondary alcohol (which can be formed by reduction of the benzophenone) and a 2-aminoalcohol in the presence of benzophenone as an inexpensive reagent, proceeding via an Oppenauer oxidation. This suggests that the carbonyl of this compound can participate in similar transformations.

Furthermore, the Paal-Knorr pyrrole (B145914) synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia, is a widely used method. organic-chemistry.org While this compound is not a 1,4-dicarbonyl compound itself, it can be chemically modified to generate a suitable precursor for this reaction.

Thiazoles:

The Hantzsch thiazole synthesis is a classical and widely used method for preparing thiazole rings, which involves the reaction of an α-haloketone with a thioamide. youtube.com this compound can be converted to the corresponding α-halobenzophenone, which can then be reacted with a thioamide like thiourea (B124793) to yield a 2-aminothiazole (B372263) derivative. This approach has been used to synthesize novel benzophenone-thiazole hybrids with potential anti-inflammatory activity. nih.gov The synthesis of thiazole derivatives from phenacyl bromides (α-bromoacetophenones) and thiourea is a well-established and efficient process. nih.gov

The following table summarizes some of the potential synthetic routes to these heterocycles starting from this compound or its immediate derivatives.

| Heterocycle | Synthetic Approach | Key Intermediates/Reagents |

| Furan | Palladium-catalyzed condensation | N-aryl imine, alkynylbenziodoxolone nih.gov |

| Feist-Benary synthesis | α-haloketone, β-ketoester pharmaguideline.com | |

| Pyrrole | Paal-Knorr synthesis | 1,4-dicarbonyl precursor, amine/ammonia organic-chemistry.org |

| Multicomponent reactions | Various synthons nih.govnih.gov | |

| Thiazole | Hantzsch synthesis | α-halobenzophenone, thioamide (e.g., thiourea) youtube.comnih.gov |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways for 2-Fluoro-4'-iodobenzophenone

While established methods like the Friedel-Crafts acylation provide a basis for synthesizing benzophenone (B1666685) cores, future research is trending towards more efficient, selective, and sustainable synthetic routes. oregonstate.edu For this compound, this involves optimizing existing protocols and exploring entirely new methodologies.

Advanced Cross-Coupling Strategies : Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are standard for forming the carbon-carbon bond in complex biaryls. nih.gov Future work will likely focus on refining these methods to increase yields and reduce catalyst loading, possibly through high-throughput screening of ligands and reaction conditions.

Computational Retrosynthesis : Modern computational tools can predict novel and promising synthetic pathways. researchgate.net Applying retrosynthesis algorithms to this compound could uncover non-intuitive reaction sequences that are more atom-economical or use less hazardous reagents. researchgate.netorientjchem.org

Biocatalytic and Enzymatic Routes : A frontier in chemical synthesis is the use of enzymes or engineered microorganisms to perform complex reactions. dtu.dk Exploring biohalogenation and C-C bond formation through biocatalysis could lead to the green synthesis of this compound and its derivatives, minimizing waste and harsh reaction conditions. dtu.dk

Advanced Mechanistic Investigations of Photochemical and Cross-Coupling Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing new applications.